Lycoctonine
Overview
Description
This alkaloid is obtained from Aconitum lycoctonum and also from other species of Aconitum and Delphinium. Diterpene Alkaloid. The base alkaloid methyllicaconotine is isolated from Delfinium rotundifolium Afan. Plant (Ranunculaceae fam.)
It is a ganglion blocking agent, curare-like compound. It belongs to an original chemical class of reversible nicotinic receptors blocker
Lycoctonine is a C19-diterpenoid alkaloid.
Scientific Research Applications
Feminist Practices in the Natural Sciences : Dwaipayan Roy discusses the importance of asking different questions in the natural sciences, emphasizing how feminist scientists have contributed by choosing research agendas that reflect diverse perspectives and needs (Roy, 2008).
Productivity Spillovers in Health Care : Chandra and Staiger develop a Roy model to explain variations in the use of surgical treatments for heart attacks, offering insights into healthcare productivity and the implications for patient outcomes (Chandra & Staiger, 2007).
Adaptation to Heart Failure : Gulcan Bakan and A. Akyol explore the application of the Roy Adaptation Model to heart failure patients, demonstrating its effectiveness in improving patients' adaptation to their condition (Bakan & Akyol, 2008).
METLIN Database for Metabolites : The METLIN platform is described as a comprehensive resource for identifying known and unknown metabolites, underlining its role in advancing metabolomics research (Guijas et al., 2018).
Stem Cell Research in Iran : Miremadi examines how the Royan Institute in Iran has navigated international tensions and domestic challenges to advance stem cell research, showcasing the institute's strategic learning and innovation in a rapidly evolving field (Miremadi, 2010).
Mechanism of Action
Target of Action
It’s known that the pharmacological activities of c19-diterpenoid alkaloids like lycoctonine are related to their basic skeletons
Mode of Action
It’s suggested that this compound-type C19-diterpenoid alkaloids can interfere with the drug transport function of P-glycoprotein (P-gp) in multidrug-resistant (MDR) cancer cell lines . This interference can sensitize MDR cells to various anticancer drugs .
Biochemical Pathways
The biosynthesis of C19 and C18 Norditerpenoid alkaloids (NDA) like this compound starts from the precursor isopentenyl pyrophosphate (IPP), which is produced from the mevalonate and the methylerythritol (MEP) pathways . Allylic isomerisation converts IPP into dimethylallyl PP (DMAPP) by isopentenyl diphosphate isomerase (IPP isomerase) .
Pharmacokinetics
Preliminary theoretical ADME properties of the Norditerpenoid alkaloids (NDA) like this compound gave promising data . Those showing higher desirable therapeutic activity are still those of high toxicity .
Result of Action
This compound and its synthetic derivatives have shown moderate cytotoxicity against chemosensitive cancer cell lines . Several non-cytotoxic synthetic analogs effectively and significantly sensitized MDR cells by interfering with the drug transport function of P-gp to three anticancer drugs, vincristine, paclitaxel, and doxorubicin .
Action Environment
It’s known that environmental factors can significantly impact the quality and efficacy of plant-derived compounds
Properties
IUPAC Name |
11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41NO7/c1-6-26-11-22(12-27)8-7-16(31-3)24-14-9-13-15(30-2)10-23(28,17(14)18(13)32-4)25(29,21(24)26)20(33-5)19(22)24/h13-21,27-29H,6-12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTUXHIWBVZAJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26000-17-9 | |
Record name | Lycoctonine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268791 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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